molecular formula C10H9NO2 B1268348 3-Phenylpyrrolidine-2,5-dione CAS No. 3464-18-4

3-Phenylpyrrolidine-2,5-dione

Cat. No. B1268348
CAS RN: 3464-18-4
M. Wt: 175.18 g/mol
InChI Key: FVSWNQYFMNGPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 3-Phenylpyrrolidine-2,5-dione involves multicomponent reactions that offer a diastereoselective approach, yielding substituted N-aminopyrrolidine-2,5-diones in good to excellent yields (Adib, Ansari, & Bijanzadeh, 2011). Additionally, efficient synthesis methods from β-cyanocarboxylic acids have been developed, showcasing the compound's accessibility (Zanatta et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Phenylpyrrolidine-2,5-dione has been explored through nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing the presence of internal and external tautomers in the solution. These studies have significantly contributed to understanding the compound's structural dynamics and revisions of natural product structures containing the 3-acylpyrrolidine-2,4-dione unit (Nolte, Steyn, & Wessels, 1980).

Chemical Reactions and Properties

3-Phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including its interaction with isothiocyanates leading to novel spiro-linked and imidazoline derivatives, highlighting the compound's versatility in synthesizing novel structures with potential bioactivities (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of 3-Phenylpyrrolidine-2,5-dione derivatives, play a crucial role in their application and have been characterized through various synthetic approaches (Fei, 2011).

Chemical Properties Analysis

Investigations into the chemical properties of 3-Phenylpyrrolidine-2,5-dione derivatives reveal their potential as bioactive molecules. Structural modifications influence their biological activities, highlighting the importance of chemical properties in designing effective compounds (Daly et al., 1986; Cvetkovic et al., 2019).

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesis and Antimicrobial Effects : 3-Phenylpyrrolidine-2,5-dione derivatives have been synthesized and exhibit significant in vitro antifungal activities. Certain derivatives showed promising activities against a broad spectrum of fungi, indicating potential use as novel fungicides. Density Functional Theory (DFT) calculations have been used to study structure-activity relationships of these molecules (Cvetković et al., 2019).
  • Structure-Activity Relationships in Antifungal Activity : Studies have found that specific substitutions on the benzene moiety of 3-Phenylpyrrolidine-2,5-diones are essential for high antifungal activity, particularly against Sclerotinia sclerotiorum and Botrytis cinerea. These compounds also showed high activity against various plant diseases in greenhouse tests (Fujinami et al., 1971).

Anticonvulsant Properties

  • Anticonvulsant Mannich Bases : A series of N-Mannich bases of 3-Phenylpyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed effective protection in seizure models, comparable or superior to conventional antiepileptic drugs (Obniska et al., 2012).

Future Directions

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWNQYFMNGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340970
Record name 3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyrrolidine-2,5-dione

CAS RN

3464-18-4
Record name 3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of phenylsuccinic anhydride was gradually added to 20 ml of 28% aqueous ammonium solution and the mixture was stirred for about 1 hour. To the reaction mixture was added aqueous hydrochloric acid solution so as to neutralize. After cooling, crystals thus formed were collected by filtration to obtain about 8.2 g of 3-phenylsuccinimide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Phenylpyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-Phenylpyrrolidine-2,5-dione
Reactant of Route 4
3-Phenylpyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-Phenylpyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-Phenylpyrrolidine-2,5-dione

Citations

For This Compound
108
Citations
TV Timofeeva, V Sena, BB Averkiev, SN Bejagam… - …, 2019 - pubs.rsc.org
3-Phenylpyrrolidine-2,5-dione (PPD) is the pharmacologically relevant metabolite of the clinically used antiepileptic drug phensuximide. In 1973, Gy. Argay and A. Kálmán, Acta …
Number of citations: 2 pubs.rsc.org
MJ Daly, GW Jones, PJ Nicholls, HJ Smith… - Journal of medicinal …, 1986 - ACS Publications
A series of (aminophenyl) pyrrolidine-2, 5-diones has beenprepared that bear structural similarities to aminoglutethimide (1, 3-(4-aminophenyl)-3-ethylpiperidine-2, 6-dione). The …
Number of citations: 62 pubs.acs.org
K Kamiński, J Obniska, I Chlebek, B Wiklik… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and anticonvulsant properties of new N-Mannich bases of 3-phenyl- (9a–d), 3-(2-chlorophenyl)- (10a–d), 3-(3-chlorophenyl)- (11a–d) and 3-(4-chlorophenyl)-pyrrolidine-2…
Number of citations: 61 www.sciencedirect.com
J Obniska, K Kaminski, D Skrzynska, J Pichor - European journal of …, 2009 - Elsevier
In the present study, on the development of new anticonvulsants, the series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-(2-methylphenyl)- (8a–e, 10a–h) and 3-(2-trifluoromethyl-phenyl)-…
Number of citations: 60 www.sciencedirect.com
C Ordonez, IM Pavlovetc… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C12H13NO2, the five-membered ring has an envelope conformation; the disubstituted C atom lies out of the mean plane through the four other ring atoms (rms …
Number of citations: 3 scripts.iucr.org
J Obniska, A Zejc, A Zagórska - Acta Poloniae Pharmaceutica. Drug …, 2002 - ruj.uj.edu.pl
A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidinc-2, 5-diones were synthesized and tested for anticonvulsant activity in the maximum electroshock seizure (MES) and pentetrazol …
Number of citations: 60 ruj.uj.edu.pl
J Obniska, I Chlebek, K Kamiński - Archiv der Pharmazie, 2012 - Wiley Online Library
A library of 21 new N‐Mannich bases of 3,3‐diphenyl‐ (5a–g), 3‐methyl‐3‐phenyl‐ (6a–g), and 3‐ethyl‐3‐methylpyrrolidine‐2,5‐diones (7a–g) were synthesized and evaluated for …
Number of citations: 19 onlinelibrary.wiley.com
G Argay, A Kálmán - Acta Crystallographica Section B: Structural …, 1973 - scripts.iucr.org
The structure determination of the ortho-rhombic modification of the title compound [here-after: PH-PD (o)] Ct0H9NO2, M= 175.2, which crys-tallizes from ethanol in prismatic needles. Its …
Number of citations: 19 scripts.iucr.org
J Obniska, A Zagorska - Il Farmaco, 2003 - Elsevier
A series of N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione were synthesized and tested for anticonvulsant activity in the …
Number of citations: 84 www.sciencedirect.com
S Jarzyński, A Rapacz, A Dziubina, E Pękala… - Biomedicine & …, 2023 - Elsevier
A series of 3-aminopyrrolidine-2,5-dione derivatives was synthesized and tested for anticonvulsant activity. Succinimide derivatives were obtained from a simple solvent-based reaction …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.